REACTION_CXSMILES
|
C(Cl)Cl.[NH:4]1[CH:12]=[C:10]([CH3:11])[C:8](=[O:9])[NH:7][C:5]1=[O:6].C[Si](C([Si](C)(C)C)C(N)=O)(C)C.[CH3:25][O:26][CH2:27]Cl>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.O.CO>[CH3:25][O:26][CH2:27][N:4]1[CH:12]=[C:10]([CH3:11])[C:8](=[O:9])[NH:7][C:5]1=[O:6] |f:4.5|
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C(C)=C1
|
Name
|
|
Quantity
|
109 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)C(C(=O)N)[Si](C)(C)C
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Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
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COCCl
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Name
|
|
Quantity
|
0.59 g
|
Type
|
catalyst
|
Smiles
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[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 2.5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from ethyl acetate
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COCN1C(=O)NC(=O)C(C)=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |